molecular formula C19H22F2N2O4S2 B604196 1,4-Bis(4-fluoro-3-methylbenzenesulfonyl)-1,4-diazepane CAS No. 1087648-78-9

1,4-Bis(4-fluoro-3-methylbenzenesulfonyl)-1,4-diazepane

Cat. No.: B604196
CAS No.: 1087648-78-9
M. Wt: 444.5g/mol
InChI Key: NLRLOLSYOSWACO-UHFFFAOYSA-N
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Description

1,4-Bis(4-fluoro-3-methylbenzenesulfonyl)-1,4-diazepane is a bis-sulfonylated 1,4-diazepane derivative. The 1,4-diazepane ring is a seven-membered heterocycle containing two nitrogen atoms. The compound features two 4-fluoro-3-methylbenzenesulfonyl groups attached to the nitrogen atoms at positions 1 and 4 of the diazepane ring. This structural motif is significant in medicinal chemistry due to the sulfonyl group's electron-withdrawing properties and fluorine's metabolic stability enhancement.

Properties

IUPAC Name

1,4-bis[(4-fluoro-3-methylphenyl)sulfonyl]-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F2N2O4S2/c1-14-12-16(4-6-18(14)20)28(24,25)22-8-3-9-23(11-10-22)29(26,27)17-5-7-19(21)15(2)13-17/h4-7,12-13H,3,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLRLOLSYOSWACO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)F)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F2N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(4-fluoro-3-methylbenzenesulfonyl)-1,4-diazepane typically involves the reaction of 1,4-diazepane with 4-fluoro-3-methylbenzenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(4-fluoro-3-methylbenzenesulfonyl)-1,4-diazepane can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl groups can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The sulfonyl groups can be hydrolyzed to form the corresponding sulfonic acids.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various sulfonamide derivatives, while oxidation can produce sulfone derivatives.

Scientific Research Applications

1,4-Bis(4-fluoro-3-methylbenzenesulfonyl)-1,4-diazepane has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: It is used in the synthesis of polymers and other materials with specific properties, such as enhanced thermal stability and resistance to degradation.

    Biological Studies: The compound is investigated for its effects on various biological systems, including its potential as an enzyme inhibitor or receptor modulator.

Mechanism of Action

The mechanism of action of 1,4-Bis(4-fluoro-3-methylbenzenesulfonyl)-1,4-diazepane involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The diazepane ring can also interact with receptor sites, affecting signal transduction pathways.

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogs of 1,4-diazepane derivatives, highlighting substituent variations and their implications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
1-(4-Fluorobenzenesulfonyl)-1,4-diazepane Single 4-fluorobenzenesulfonyl group C₁₁H₁₅FN₂O₂S 258.32 Mono-sulfonylated; simpler structure
1,4-Bis(3-fluoro-benzyl)-1,4-diazepane Two 3-fluorobenzyl groups C₁₉H₂₀F₂N₂ 326.38 Bis-benzyl substitution; lipophilic
1,4-Bis[(chloromethyl)sulfonyl]-1,4-diazepane Two chloromethylsulfonyl groups C₇H₁₄Cl₂N₂O₄S₂ 325.24 Electron-withdrawing; reactive
1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane Trifluoromethylpyrimidine substituent C₁₀H₁₃F₃N₄ 246.23 Heteroaromatic substitution

Key Observations :

  • Electron-Withdrawing Effects : Sulfonyl groups (as in the target compound and ) enhance stability and binding affinity in enzyme inhibitors.
  • Fluorine Substitution: Fluorine in the target compound and improves metabolic stability and bioavailability compared to non-fluorinated analogs.

Challenges :

  • Bis-substitution (as in the target compound) may lead to side reactions or incomplete conversion, necessitating optimized stoichiometry and purification (e.g., column chromatography) .

Physicochemical Properties

The target compound’s properties can be inferred from analogs:

  • Solubility : Sulfonyl groups increase polarity, enhancing aqueous solubility compared to benzyl-substituted analogs (e.g., ). However, the hydrophobic 3-methyl group may counterbalance this effect.
  • Molecular Weight: Estimated at ~430–450 g/mol (based on bis-sulfonyl analogs), which is higher than mono-substituted derivatives (e.g., 258.32 g/mol in ).
  • Stability : Fluorine substituents reduce susceptibility to oxidative metabolism, as seen in ’s antiviral compound C14.

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